Technical Guide: The Function and Mechanism of S07662, a Constitutive Androstane Receptor (CAR) Inverse Agonist
Technical Guide: The Function and Mechanism of S07662, a Constitutive Androstane Receptor (CAR) Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S07662, with the chemical name N-[(2-Methyl-3-benzofuranyl)methyl]-N'-(2-thienylmethyl)urea, has been identified as a potent inverse agonist of the human constitutive androstane (B1237026) receptor (CAR, NR1I3).[1][2][3] CAR is a critical nuclear receptor primarily expressed in the liver and plays a pivotal role in the regulation of xenobiotic and endobiotic metabolism. S07662 exerts its inhibitory function by modulating the interaction of CAR with transcriptional co-regulators, leading to the repression of target gene expression. Specifically, it has been demonstrated to enhance the recruitment of the nuclear receptor co-repressor (NCoR) and to attenuate the induction of cytochrome P450 2B6 (CYP2B6) expression in human primary hepatocytes.[1][2][3] This document provides an in-depth overview of the function, mechanism of action, and experimental characterization of S07662.
Core Function: Inverse Agonism of the Constitutive Androstane Receptor (CAR)
The primary function of S07662 is to act as an inverse agonist of the human constitutive androstane receptor (CAR). Unlike neutral antagonists which block the binding of agonists, an inverse agonist reduces the constitutive activity of a receptor. CAR is known for its high basal transcriptional activity even in the absence of a ligand. S07662 effectively suppresses this constitutive activity.
The mechanism of inverse agonism for S07662 involves the stabilization of the CAR ligand-binding domain (LBD) in an inactive conformation.[2] Molecular dynamics simulations have suggested that the binding of S07662 to the CAR LBD increases the helical content of helix 12 and reorients it in a manner that prevents the adoption of a transcriptionally active state. This conformational change facilitates the dissociation of co-activators and promotes the recruitment of co-repressors, such as NCoR.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of S07662.
| Parameter | Value | Assay System | Reference |
| IC50 (hCAR Inhibition) | 0.7 µM | Mammalian one-hybrid assay with a Gal4-hCAR LBD construct in U2OS cells. | [1] |
| Maximal Inhibition (Emax) | 89% | Mammalian one-hybrid assay with a Gal4-hCAR LBD construct in U2OS cells. | [2] |
Table 1: Potency of S07662 in inhibiting human CAR activity.
| Experiment | Conditions | Effect of S07662 | Reference |
| NCoR Recruitment | Mammalian two-hybrid assay in U2OS cells | Dose-dependently increased the interaction between hCAR LBD and NCoR. | [1] |
| CYP2B6 mRNA Expression | Primary human hepatocytes | Attenuated the induction of CYP2B6 mRNA by CITCO (a CAR agonist). | [1][2][3] |
Table 2: Functional effects of S07662 on co-repressor interaction and target gene expression.
Signaling Pathway and Mechanism of Action
The signaling pathway through which S07662 exerts its effects is centered on the direct modulation of the Constitutive Androstane Receptor (CAR).
Caption: Mechanism of S07662 action on CAR-mediated transcription.
Experimental Protocols
Mammalian One-Hybrid Assay for CAR Inverse Agonist Activity
This protocol is designed to quantify the ability of a compound to inhibit the constitutive activity of the human CAR.
Objective: To determine the IC50 value of S07662 for the inhibition of human CAR transcriptional activity.
Cell Line: Human osteosarcoma (U2OS) cells.
Materials:
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U2OS cells
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DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
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Expression vector for the Gal4 DNA-binding domain fused to the human CAR ligand-binding domain (Gal4-hCAR LBD)
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Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS-luciferase)
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Transfection reagent (e.g., FuGENE HD)
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S07662 and control compounds
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding: Seed U2OS cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the Gal4-hCAR LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of S07662 or control compounds (e.g., a known CAR agonist like CITCO as a positive control for inhibition, and DMSO as a vehicle control).
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Incubation: Incubate the cells for an additional 24 hours.
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Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis: Normalize the luciferase readings to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated relative to the vehicle control (DMSO). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Mammalian Two-Hybrid Assay for NCoR Recruitment
This assay measures the ligand-dependent interaction between the CAR LBD and the co-repressor NCoR.
Objective: To assess the ability of S07662 to promote the recruitment of the NCoR co-repressor to the human CAR LBD.
Cell Line: Human osteosarcoma (U2OS) cells.
Materials:
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U2OS cells
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Expression vector for the Gal4 DNA-binding domain fused to the human CAR LBD (Gal4-hCAR LBD)
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Expression vector for the VP16 activation domain fused to the receptor interaction domain of NCoR (VP16-NCoR)
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UAS-luciferase reporter vector
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Transfection reagent
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S07662 and control compounds
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding and Transfection: Follow the same procedure as in the mammalian one-hybrid assay, but co-transfect with three plasmids: Gal4-hCAR LBD, VP16-NCoR, and UAS-luciferase.
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Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of S07662.
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Incubation: Incubate for 24 hours.
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Luciferase Assay and Data Analysis: Measure luciferase activity as described previously. An increase in luciferase activity indicates a stronger interaction between the CAR LBD and NCoR, signifying co-repressor recruitment.
CYP2B6 mRNA Expression in Primary Human Hepatocytes
This protocol details the methodology to measure the effect of S07662 on the expression of a key CAR target gene, CYP2B6, in a physiologically relevant cell model.
Objective: To determine the effect of S07662 on the CITCO-induced expression of CYP2B6 mRNA in primary human hepatocytes.
Cell Culture: Cryopreserved primary human hepatocytes.
Materials:
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Cryopreserved primary human hepatocytes
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Hepatocyte culture medium
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Collagen-coated culture plates
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S07662
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CITCO (CAR agonist)
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RNA extraction kit
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Reverse transcription kit
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Quantitative real-time PCR (qPCR) instrument
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Primers and probes for CYP2B6 and a housekeeping gene (e.g., GAPDH)
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qPCR master mix
Procedure:
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Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
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Compound Treatment: Treat the hepatocytes with S07662 alone, CITCO alone, or a combination of both for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).
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RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative Real-Time PCR (qPCR):
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Set up qPCR reactions using a master mix, primers, and probes for CYP2B6 and a housekeeping gene.
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Perform the qPCR analysis using a thermal cycler.
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Data Analysis:
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Determine the cycle threshold (Ct) values for CYP2B6 and the housekeeping gene for each sample.
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Calculate the relative expression of CYP2B6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
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Experimental Workflow Visualization
Caption: Experimental workflow for the characterization of S07662.
